molecular formula C12H19ClFN5 B12235109 N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12235109
M. Wt: 287.76 g/mol
InChI Key: KWOAYPCZYQTDKJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine hydrochloride (CAS RN: 1856050-34-4) is a pyrazole-derived amine hydrochloride. Its structure features two pyrazole rings: one substituted with ethyl, fluoro, and methyl groups at positions 1, 5, and 3, respectively, and another with dimethyl groups at positions 1 and 3. The presence of a methylene bridge (-CH2-) links the two pyrazole moieties, while the hydrochloride salt enhances solubility in polar solvents .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-5-18-12(13)10(8(2)16-18)6-14-11-7-15-17(4)9(11)3;/h7,14H,5-6H2,1-4H3;1H

InChI Key

KWOAYPCZYQTDKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=C(N(N=C2)C)C)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl, fluoro, and methyl substituents. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to improve efficiency. The production process must also adhere to stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

The compound belongs to a broader class of pyrazole derivatives, which are widely studied for their pharmacological and agrochemical applications. Below is a comparison with structurally related pyrazole-based compounds synthesized in prior work (e.g., derivatives 3a–3p from Molecules 2015) :

Compound Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound (HCl salt) 1-Ethyl, 5-fluoro, 3-methyl (Pyrazole A); 1,5-dimethyl (Pyrazole B) Amine, Hydrochloride ~316.8 (calculated)
3a (Molecules 2015) 5-Chloro, 3-methyl (Pyrazole A); 4-cyano, 1-phenyl (Pyrazole B) Carboxamide, Chlorine, Cyano 403.1 (observed)
3b (Molecules 2015) 5-Chloro, 3-methyl, 1-(4-chlorophenyl) (Pyrazole A); 4-cyano, 1-phenyl (Pyrazole B) Carboxamide, Dichloro, Cyano 437.1 (observed)
3d (Molecules 2015) 5-Chloro, 3-methyl (Pyrazole A); 4-cyano, 1-(4-fluorophenyl) (Pyrazole B) Carboxamide, Fluoro, Cyano 421.0 (observed)

Key Observations :

  • The fluorine substituent in the target compound (vs.
  • The ethyl and methyl groups on the pyrazole rings may increase lipophilicity compared to the aryl-substituted analogues (e.g., 3a–3d), influencing membrane permeability .

Physicochemical Properties

Property Target Compound 3a (Molecules 2015) 3d (Molecules 2015)
Solubility High (due to HCl salt) Moderate (DMF/chloroform) Low (crystalline solid)
Melting Point Not reported 133–135 °C 181–183 °C
Synthetic Yield Not reported 68% 71%

Notes:

  • The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral carboxamide derivatives (e.g., 3a–3d), which require organic solvents like DMF for synthesis .
  • Fluorine substitution (target compound) vs. chlorine (3a–3d) may reduce toxicity and enhance thermal stability due to stronger C-F bonds .

Biological Activity

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride (CAS Number: 1856050-34-4) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorinated pyrazole ring and various functional groups, contributing to its unique biological properties. The molecular formula is C12H19ClFN5C_{12}H_{19}ClFN_{5} with a molecular weight of 287.76 g/mol.

PropertyValue
CAS Number 1856050-34-4
Molecular Formula C₁₂H₁₉ClFN₅
Molecular Weight 287.76 g/mol

Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activity. Various studies have demonstrated their efficacy against multiple cancer cell lines:

  • MCF7 (breast cancer) : Compounds similar to N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine showed growth inhibition with IC₅₀ values ranging from 0.39 µM to 3.79 µM .
  • NCI-H460 (lung cancer) : The compound has been reported to induce apoptosis and inhibit cell proliferation, with IC₅₀ values as low as 0.71 µM .

The compound's mechanism of action appears to involve modulation of key signaling pathways and enzyme inhibition, particularly targeting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression:

  • CDK2 Inhibition : The compound has shown potential as a CDK2 inhibitor with IC₅₀ values reported at 0.95 nM . This suggests that it may effectively halt the proliferation of cancer cells by disrupting their cell cycle.
  • ALK5 Inhibition : Similar compounds in the pyrazole class have been identified as inhibitors of ALK5, which plays a role in fibrotic diseases and cancer development . This inhibition could provide a novel therapeutic avenue for managing such conditions.

Case Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity of various pyrazole derivatives, N-[1-(3-fluorobenzyl)-4-(1H-pyrazolyl)] derivatives exhibited potent activity against MCF7 and A549 cell lines with IC₅₀ values significantly lower than standard chemotherapeutics .

Cell LineIC₅₀ Value (µM)Reference
MCF70.39
A5490.71

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that compounds similar to N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amines could induce autophagy in cancer cells without triggering apoptosis, indicating a unique pathway for cancer treatment .

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